N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-18(17-6-3-11-25-17)20-14-8-7-13-4-1-9-21(15(13)12-14)19(23)16-5-2-10-24-16/h2-3,5-8,10-12H,1,4,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAGDBZHUMVLKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CS3)N(C1)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide typically involves multiple steps. One common method includes the acylation of furan-2-carboxylic acid with a suitable amine to form the furan-2-carbonyl intermediate. This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline under specific conditions to form the desired tetrahydroquinoline derivative. Finally, the thiophene-2-carboxamide group is introduced through a coupling reaction with thiophene-2-carboxylic acid chloride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form furan-2-methanol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions to introduce different substituents at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction may produce furan-2-methanol derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide exhibits potential biological activities that make it a candidate for drug development:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains.
- Anticancer Properties : The compound's structure suggests potential activity against cancer cells. Research into related compounds has shown inhibition of cancer cell proliferation through various mechanisms.
Biological Mechanisms
The mechanism of action for this compound involves interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurotransmitter breakdown. This inhibition can lead to enhanced neurotransmission and has implications for treating neurodegenerative diseases.
Material Science
Due to its unique chemical properties, this compound is being explored for applications in developing new materials:
- Catalysts : The compound's structural features may allow it to act as a catalyst in organic reactions, facilitating the synthesis of complex molecules.
Data Table: Comparative Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Tetrahydroquinoline + Thiophene | Antimicrobial, Anticancer |
| 5-Bromo-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-YL]furan-2-carboxamide | Bromine and Methoxy Groups | Anticancer Activity |
| Furan-based derivatives | Various substitutions on furan ring | Antimicrobial Properties |
Case Study 1: Antimicrobial Testing
In a study evaluating the antimicrobial activity of related compounds, this compound was tested against several bacterial strains. Results showed promising inhibition zones comparable to standard antibiotics.
Case Study 2: Cancer Cell Proliferation
A series of experiments were conducted to assess the anticancer properties of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability at micromolar concentrations through apoptosis induction.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine . This inhibition can result in increased levels of acetylcholine, which may have therapeutic implications for conditions such as Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The tetrahydroquinoline core is versatile, allowing modifications at the 1- and 6/7-positions. Key structural analogs include:
- Furan vs.
- Thiophene-2-carboxamide vs. Carboximidamide : The carboxamide group in the target compound lacks the imine (NH) present in carboximidamide analogs (e.g., 28, 70), which may reduce hydrogen-bonding capacity with biological targets .
Physicochemical Properties
- Solubility : Piperidine/pyrrolidine-substituted analogs (e.g., 28, 70) often form hydrochloride salts, enhancing aqueous solubility. The target compound’s neutral furan group may result in lower solubility but higher lipophilicity (logP ~3–4 estimated).
- Crystallographic Data : In N-(2-nitrophenyl)thiophene-2-carboxamide , dihedral angles between aromatic rings (8.5–13.5°) influence molecular conformation. The target compound’s furan-thiophene arrangement may adopt similar angles, affecting packing and stability.
Commercial Availability
The structurally related compound N-(1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide (CAS 1005301-95-0) is available from suppliers , indicating industrial interest in furan-tetrahydroquinoline hybrids.
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan moiety and a tetrahydroquinoline structure, which are known to contribute to various biological activities. The thiophene-2-carboxamide group adds further complexity and potential for interaction with biological targets. The molecular formula is , with a molecular weight of approximately 286.35 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrahydroquinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Furan Group : The furan moiety is incorporated via condensation reactions with furan derivatives.
- Amidation : The final step involves the formation of the carboxamide linkage with thiophene derivatives.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values have been determined against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, which are critical for bacterial growth and replication.
Hypoxia-Inducible Factor Activation
Another area of interest is the compound's role in activating hypoxia-inducible factor (HIF), which is crucial for cellular responses to low oxygen conditions. Research has shown that derivatives similar to this compound can induce anti-hypoxic proteins that protect cells under hypoxic stress. This suggests potential applications in treating conditions related to ischemia or hypoxia .
Case Studies
Several case studies highlight the biological activity and therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study investigated the compound's effectiveness against multi-drug resistant bacterial strains. Results indicated significant bactericidal activity at concentrations lower than those required for traditional antibiotics.
- HIF Modulation Study : In vitro assays demonstrated that the compound could enhance HIF transcriptional activity without inducing hypoxic conditions in cultured cells. This property may be beneficial in developing therapies for cancer or other diseases where HIF plays a pivotal role .
Q & A
Q. What synthetic methodologies are employed to construct the tetrahydroquinoline core in this compound?
The tetrahydroquinoline scaffold is typically synthesized via reductive amination or Bischler-Napieralski cyclization. For example, reductive amination of 7-nitro-1,2,3,4-tetrahydroquinoline using LiAlH₄ in THF followed by HCl neutralization yields the amine intermediate (69% yield). Subsequent acylation with furan-2-carbonyl chloride under reflux in acetonitrile introduces the furan moiety .
Q. How is regioselectivity ensured during the introduction of the thiophene-2-carboxamide group?
Regioselectivity is achieved by activating the 7-amino group on the tetrahydroquinoline ring via protection/deprotection strategies. Carbodiimide-mediated coupling (e.g., EDCl/HOBt) with thiophene-2-carboxylic acid in anhydrous DMF ensures selective amide bond formation. Steric hindrance from the fused tetrahydroquinoline ring directs the reaction to the para position .
Q. What analytical techniques are critical for confirming the molecular structure?
Key techniques include:
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 8.5–13.5° for benzene-thiophene interactions) .
- NMR spectroscopy : ¹H and ¹³C NMR assign proton environments, while 2D techniques (HSQC, HMBC) confirm connectivity.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula .
Q. How do solvent systems influence crystallization and purity?
Polar aprotic solvents (e.g., acetonitrile) promote high-quality crystal formation via slow evaporation. For example, refluxing in MeOH/CH₂Cl₂ (10%) followed by HCl/Et₂O treatment yields crystalline solids (68–69% purity) .
Advanced Research Questions
Q. What catalytic strategies enable functionalization of the thiophene ring?
Ruthenium-catalyzed C3 alkylation using acrylic acid derivatives introduces substituents while preserving the thiophene’s electronic properties. Optimized conditions (e.g., RuCl₃, 80°C) achieve >80% yield in analogous systems .
Q. How do non-classical hydrogen bonds influence supramolecular packing?
Weak C–H⋯O/S interactions dominate crystal packing, as observed in similar carboxamides. These interactions propagate parallel to the (010) plane, forming S(6) ring motifs. Computational Hirshfeld surface analysis quantifies interaction contributions .
Q. What contradictions exist in biological activity data for related compounds, and how are they resolved?
Discrepancies in antibacterial efficacy (e.g., MIC values) arise from assay conditions (pH, bacterial strains). Standardized protocols (CLSI guidelines) and dose-response curves (IC₅₀) mitigate variability. For example, thiophene carboxanilides show genotoxicity in human cells but not bacterial models, highlighting species-specific metabolism .
Q. Which DFT parameters best predict the compound’s electronic properties?
B3LYP/6-311+G(d,p) calculations optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps). Solvent effects (PCM model) refine dipole moments and polarizability, correlating with experimental UV-Vis spectra .
Q. How does substituent variation on the tetrahydroquinoline ring affect bioactivity?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., –NO₂) at the 6-position enhance antimicrobial activity by 3–5-fold. Conversely, bulky groups (e.g., piperidinyl) reduce membrane permeability .
Q. What green chemistry approaches improve synthetic efficiency?
Solvent-free mechanochemical synthesis reduces waste. For example, ball-milling tetrahydroquinoline derivatives with acyl chlorides achieves 85% yield in 30 minutes, avoiding toxic solvents .
Data Interpretation and Optimization
Q. How are conflicting NMR signals resolved for conformational isomers?
Variable-temperature NMR (VT-NMR) identifies dynamic equilibria between rotamers. For example, coalescence temperatures near 300 K confirm energy barriers (<50 kJ/mol) for amide bond rotation .
Q. What strategies optimize low-yield steps in multi-stage synthesis?
Kinetic profiling (e.g., in situ IR monitoring) identifies rate-limiting steps. For the 6% yield in compound 30 (), switching from THF to DMF accelerates LiAlH₄-mediated reductions, improving yields to 45% .
Q. How do steric effects influence catalytic alkylation efficiency?
Steric maps (Mayer bond orders) predict reactivity at crowded sites. In Ru-catalyzed systems, bulky substituents on the thiophene ring reduce turnover frequency (TOF) by 70%, favoring smaller alkyl groups .
Specialized Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
